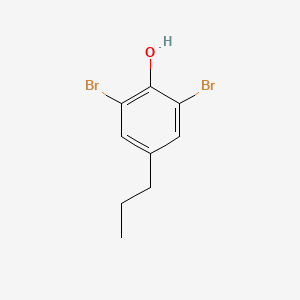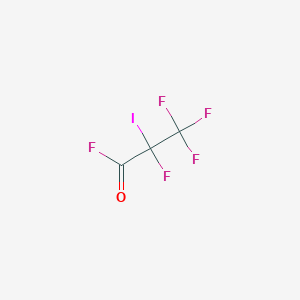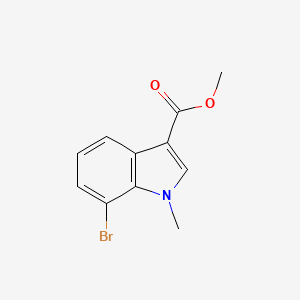![molecular formula C13H15NS B12093280 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-methylthiophen-2-yl)methyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both aniline and thiophene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 2-methylthiophene with an appropriate aniline derivative under specific conditions. One common method involves the use of acetic anhydride as a reagent . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学研究应用
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its combination of aniline and thiophene structures. This dual nature allows it to exhibit properties characteristic of both aromatic amines and thiophenes, making it a versatile compound in various chemical and biological applications.
属性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC 名称 |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3 |
InChI 键 |
VDSVYCPRHFPLON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NCC2=CC=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)








![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




